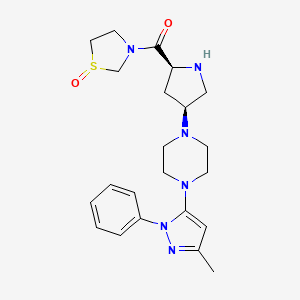
Teneligliptin Sulfoxide (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Teneligliptin Sulfoxide (Mixture of Diastereomers) is a compound that serves as an impurity of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . Teneligliptin Sulfoxide is characterized by its unique chemical structure, which includes a sulfoxide group and multiple stereocenters, resulting in a mixture of diastereomers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Teneligliptin Sulfoxide involves the oxidation of Teneligliptin. The reaction typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide group without over-oxidation to the sulfone .
Industrial Production Methods
Industrial production of Teneligliptin Sulfoxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product . The final product is purified using techniques such as recrystallization or chromatography to obtain the desired mixture of diastereomers .
Analyse Des Réactions Chimiques
Types of Reactions
Teneligliptin Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Teneligliptin Sulfone.
Reduction: Teneligliptin.
Substitution: Various substituted derivatives of Teneligliptin.
Applications De Recherche Scientifique
Teneligliptin Sulfoxide is primarily used in scientific research as a reference standard and impurity marker for Teneligliptin . Its applications include:
Chemistry: Studying the oxidation and reduction behavior of sulfoxides.
Biology: Investigating the metabolic pathways and degradation products of Teneligliptin.
Medicine: Evaluating the pharmacokinetics and pharmacodynamics of Teneligliptin and its impurities.
Industry: Quality control and impurity profiling in the production of Teneligliptin.
Mécanisme D'action
Teneligliptin Sulfoxide, like Teneligliptin, inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, leading to improved blood glucose control . The sulfoxide group may influence the binding affinity and metabolic stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sitagliptin Sulfoxide
- Saxagliptin Sulfoxide
- Linagliptin Sulfoxide
Uniqueness
Teneligliptin Sulfoxide is unique due to its specific stereochemistry and the presence of a thiazolidine ring, which distinguishes it from other DPP-4 inhibitors . Its pharmacokinetic profile, including a longer half-life and multiple elimination pathways, also sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C22H30N6O2S |
|---|---|
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1-oxo-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C22H30N6O2S/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-31(30)16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-,31?/m0/s1 |
Clé InChI |
HXVFMQDOVMZPHQ-XYITUZTBSA-N |
SMILES isomérique |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCS(=O)C4)C5=CC=CC=C5 |
SMILES canonique |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCS(=O)C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)
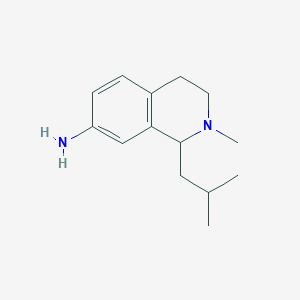

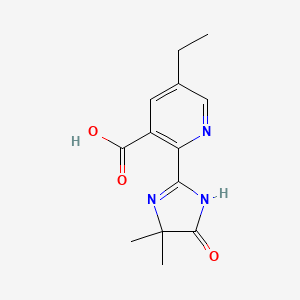
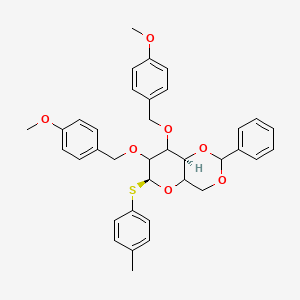
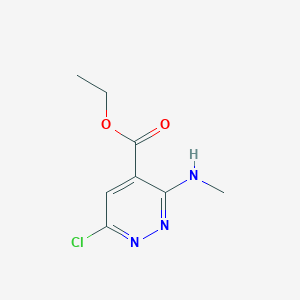
![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)
![4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B13857129.png)
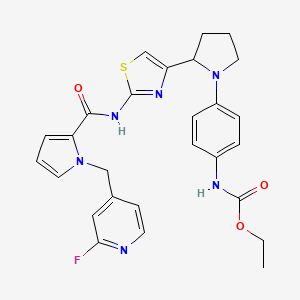
![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)

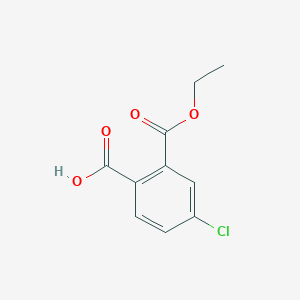
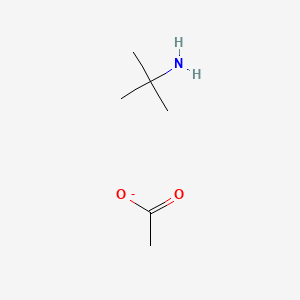
![5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione](/img/structure/B13857162.png)
